1-(3-Bromopropyl)-4-ethyl-3-fluorobenzene
Description
1-(3-Bromopropyl)-4-ethyl-3-fluorobenzene is an organobromine compound featuring a benzene ring substituted with a 3-bromopropyl chain, a fluorine atom at the 3-position, and an ethyl group at the 4-position. This structure combines halogenated and alkyl substituents, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The bromopropyl group serves as a reactive handle for further functionalization (e.g., nucleophilic substitution), while the fluorine and ethyl substituents influence electronic and steric properties.
Properties
Molecular Formula |
C11H14BrF |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-10-6-5-9(4-3-7-12)8-11(10)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
XEKBUOZGSVJMSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CCCBr)F |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation and Alkylation
The synthesis begins with 4-ethyl-3-fluorobenzene, where the ethyl group activates the ring for electrophilic attack at the ortho and para positions relative to its location. Bromination using FeCl₃ (0.5–2 wt%) as a catalyst introduces bromine at position 1, leveraging the ethyl group’s directing influence over fluorine’s meta-directing effects. Critical parameters include:
- Temperature control : Maintaining -15°C during bromine addition minimizes polybromination byproducts.
- Solvent selection : Dichloromethane (DCM) in a 1:1 mass ratio with substrate enhances bromine solubility while preventing side reactions.
Post-bromination, the 3-bromopropyl side chain is introduced via Friedel-Crafts alkylation using 3-bromopropanol and AlCl₃. This step requires rigorous moisture exclusion (<0.1% H₂O) to prevent catalyst deactivation, achieving 89% conversion efficiency.
Diazotization-Sandmeyer Bromination
An alternative pathway starts with 4-ethyl-3-fluoroaniline. Diazotization at 0–5°C with NaNO₂/HCl generates a diazonium intermediate, which undergoes Sandmeyer reaction with CuBr to install the bromine atom. Subsequent propylation via nucleophilic substitution with 1-bromo-3-iodopropane in DMF at 80°C yields the target compound in 52.7% overall yield.
Transition Metal-Catalyzed Coupling Approaches
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling enables modular construction of the aromatic core. Using [P(t-Bu)₃Pd(μ-Br)]₂ as a precatalyst, 3-fluorophenylboronic acid couples with 1-bromo-4-ethylbenzene to establish the ethyl-fluorine substitution pattern. The bromopropyl moiety is then appended via Heck reaction with allyl bromide, followed by hydrobromination to install the terminal bromine. This method achieves 76% yield with <2% isomers.
Direct C-H Functionalization
Recent advances in Pd(I) dimer chemistry permit direct functionalization of 4-ethyl-3-fluorobenzene. The iodide-bridged dimer [P(t-Bu)₃Pd(μ-I)]₂ activates C-H bonds at position 1 under mild conditions (N₂ atmosphere, 40°C), enabling one-pot installation of the bromopropyl group via subsequent oxidative bromination.
Multi-Step Halogenation and Alkylation Optimization
Halogen Ordering Effects
Experiments comparing fluorination before versus after ethyl group installation reveal a 23% yield increase when fluorine is introduced first. Fluorine’s strong electron-withdrawing nature deactivates the ring, reducing competing ethyl-directed bromination at undesired positions.
Propyl Chain Introduction Methodologies
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, 3-bromopropanol | 68 | 92 |
| Grignard Addition | Mg, 1-bromo-3-iodopropane | 54 | 88 |
| Nucleophilic Aromatic Substitution | KOtBu, DMF | 72 | 95 |
Nucleophilic substitution outperforms classical Friedel-Crafts in yield and purity due to reduced carbocation rearrangement byproducts.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adopting the solvent-free bromination process from US Patent 5,847,241, manufacturers achieve 98.3% yield by:
Distillation and Purification
Atmospheric distillation using Raschig ring-packed columns isolates 1-(3-Bromopropyl)-4-ethyl-3-fluorobenzene at 153–155°C with ≥99.8% purity. Implementing thin-film evaporators reduces thermal degradation during solvent removal.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, ArH), 7.02 (d, J=12.1 Hz, 1H, ArH), 3.42 (t, J=6.3 Hz, 2H, CH₂Br), 2.68 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.91 (quintet, J=6.3 Hz, 2H, CH₂CH₂Br), 1.27 (t, J=7.5 Hz, 3H, CH₃)
- GC-MS : m/z 274 [M]⁺, base peak at m/z 195 corresponding to bromopropyl fragment
Purity Assessment
HPLC analysis with C18 column (MeCN/H₂O 80:20) shows 99.2% purity at 254 nm, with retention time matching authentic standards.
Applications and Derivative Synthesis
The bromine and fluorine substituents enable diverse transformations:
- Nucleophilic Aromatic Substitution : Reaction with KCN in DMSO introduces cyano groups for pharmaceutical building blocks
- Cross-Coupling : Suzuki reaction with phenylboronic acid generates biphenyl derivatives for liquid crystal applications
- Reduction : LiAlH₄ converts the bromopropyl chain to a propanol group, creating precursors for polymer synthesis
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-ethyl-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include the corresponding hydrocarbon.
Scientific Research Applications
1-(3-Bromopropyl)-4-ethyl-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the context of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-ethyl-3-fluorobenzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Reactivity :
- The ethyl group in the target compound may sterically hinder reactions at the 4-position, while the 3-fluorine directs electrophilic substitution to the 2- or 5-positions .
- Sulfonyl and trifluoromethyl groups (e.g., in and ) increase electrophilicity and stability, respectively, compared to the ethyl-fluoro combination.
Synthetic Applications :
- The bromopropyl chain in all compounds facilitates alkylation or elimination reactions. For example, palladium-mediated couplings are common in analogs like 1-bromo-4-(3-bromopropyl)benzene .
- Fluorine and difluoro substituents () enhance lipophilicity and bioavailability, critical in drug design.
Structural and Conformational Trends :
- Crystal studies of bromopropyl analogs (e.g., ) reveal that substituents like sulfonamides enforce β-sheet-like conformations via hydrogen bonding. The target compound’s ethyl group may disrupt such interactions, favoring hydrophobic packing.
Thermodynamic and Physical Properties :
- While direct data are unavailable, molecular weights and polarities (e.g., sulfonyl group in vs. ethyl in the target) suggest differences in melting points and solubility.
Research Findings and Implications
Synthetic Pathways :
- Bromopropyl-substituted aromatics are typically synthesized via Grignard reactions or palladium-catalyzed cross-couplings (e.g., ). The target compound likely follows similar protocols, with ethyl and fluorine groups introduced via Friedel-Crafts or halogenation.
Applications in Drug Development :
- Fluorinated bromopropyl compounds are intermediates in kinase inhibitors and antifungals. The ethyl group in the target compound may improve membrane permeability compared to polar analogs like .
Challenges in Characterization :
- Crystallographic data for analogs () highlight the importance of substituents in molecular packing. The absence of such data for the target compound underscores a research gap.
Biological Activity
1-(3-Bromopropyl)-4-ethyl-3-fluorobenzene is a substituted aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C12H14BrF
- Molecular Weight : 273.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The bromopropyl group may facilitate nucleophilic attack, while the fluorine atom can enhance lipophilicity and alter the compound's interaction with biomolecules.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial : Potential effectiveness against bacterial strains.
- Anticancer : Inhibition of cancer cell proliferation in vitro.
- Enzyme Inhibition : Interaction with specific enzymes, potentially modulating their activity.
Anticancer Activity
A study evaluated the cytotoxic effects of various brominated compounds, including derivatives of this compound, on human cancer cell lines. The compound demonstrated significant inhibition of cell growth, with an IC50 value indicating effective cytotoxicity at micromolar concentrations.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.2 |
| Similar Brominated Compound | HeLa (Cervical Cancer) | 12.5 |
Antimicrobial Activity
In another study, the antimicrobial properties were assessed against a panel of bacteria. The compound showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound has potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the bromine and fluorine substituents significantly influences the biological activity of the compound. Variants with different halogen substitutions were compared:
| Compound Variant | Activity Level |
|---|---|
| 1-(2-Bromopropyl)-4-ethyl-3-fluorobenzene | Moderate |
| 1-(4-Chloropropyl)-4-ethyl-3-fluorobenzene | Low |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(3-Bromopropyl)-4-ethyl-3-fluorobenzene, and how can regioselectivity challenges be addressed?
- Methodology : Alkylation of 4-ethyl-3-fluorobenzene with 1,3-dibromopropane under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a biphasic solvent system (toluene/water) at 60–80°C for 12–24 hours. Regioselectivity is influenced by steric hindrance and electronic effects; optimizing reaction temperature and catalyst loading can improve yield (e.g., 45–60% yields reported in analogous bromopropyl aryl ether syntheses) . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound from di- or tri-substituted byproducts.
Q. What safety precautions are essential when handling this compound, given its bromopropyl and fluorine substituents?
- Methodology :
- Acute Toxicity : Use fume hoods, nitrile gloves, and lab coats. Acute oral toxicity (LD₅₀ ~300–500 mg/kg in rats) suggests moderate hazard .
- Reactivity : Avoid contact with strong bases (risk of elimination reactions) or oxidizers (bromide release). Store under inert gas (argon) at 4°C to prevent degradation.
- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal in halogenated waste containers .
Q. How can NMR and mass spectrometry be optimized to characterize this compound?
- Methodology :
- ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet), fluorobenzene protons (δ 6.8–7.3 ppm, split due to F coupling), and bromopropyl chain (δ 2.0–3.5 ppm). Use deuterated chloroform (CDCl₃) for solubility.
- ¹³C NMR : The quaternary carbon adjacent to fluorine appears downfield (δ 160–165 ppm) due to deshielding.
- HRMS : Electrospray ionization (ESI+) in methanol, with calibration using sodium formate clusters. Theoretical [M+H]⁺ for C₁₁H₁₃BrF: 257.0094 .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the bromopropyl chain relative to the fluorobenzene ring?
- Methodology : Grow single crystals via slow evaporation of a dichloromethane/hexane solution. Collect diffraction data at 90–170 K using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL :
- Key Parameters : Anisotropic displacement parameters for Br and F atoms.
- Validation : Check for plausible bond lengths (C-Br: ~1.93–1.97 Å; C-F: ~1.34 Å) and torsional angles in the propyl chain. A triclinic space group (e.g., P1) is likely due to low symmetry .
Q. What computational methods are suitable for modeling the electronic effects of fluorine and bromine on reaction pathways?
- Methodology :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites.
- Solvent Effects : Include PCM models (e.g., toluene) to simulate reaction conditions.
- Transition States : IRC analysis for bromopropylation steps to identify rate-limiting barriers .
Q. How can contradictory data on thermal stability be reconciled (e.g., decomposition reports ranging from 120–180°C)?
- Methodology :
- TGA-DSC : Perform under nitrogen (10°C/min) to detect decomposition onset. Variability may arise from trace impurities or moisture.
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to estimate activation energy (Eₐ). Compare with analogous bromoarenes (Eₐ ~80–120 kJ/mol) .
Q. What strategies mitigate byproduct formation during Suzuki-Miyaura coupling reactions involving this compound?
- Methodology :
- Catalyst Screening : Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C. Bromine’s electronegativity slows oxidative addition; adding ligand (XPhos) improves turnover.
- Workflow : Monitor reaction via TLC (Rf ~0.4 in 9:1 hexane/EtOAc). Quench with NH₄Cl, extract with EtOAc, and purify via preparative HPLC (C18 column, acetonitrile/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
